Acetophenone oxime

Overview

Description

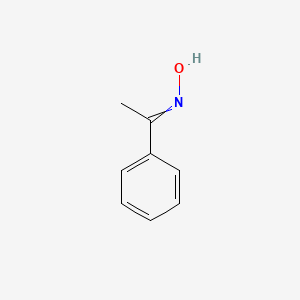

Acetophenone oxime (C₆H₅C(=NOH)CH₃, CAS 613-91-2) is a ketoxime derived from the condensation of acetophenone with hydroxylamine. Its molecular structure features a phenyl group attached to a ketoxime moiety, conferring unique chemical and biological properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles like indazoles , and as a ligand in transition-metal catalysis . This compound exhibits stability under aerobic conditions but undergoes stereoselective reduction to hydroxylamines in anaerobic environments . Its physicochemical properties, such as anomalous retention behavior in reversed-phase HPLC, distinguish it from other oximes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetophenone oxime is typically synthesized by reacting acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate (NaOAc) and ethanol (EtOH). The reaction involves the following steps :

- Dissolve acetophenone (1.2 g, 10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

- Add hydroxylamine hydrochloride (1.18 g, 17 mmol) and sodium acetate trihydrate (0.82 g, 10 mmol), dissolved in 15 mL of warm water, to the flask.

- Heat the mixture under reflux on a water bath for 20 minutes.

- Filter the hot solution quickly through a fluted filter paper.

- Cool the filtrate in an ice bath to collect the crystalline oxime.

- Filter the crystals under vacuum, wash with cold 50% ethanol, and dry them.

Industrial Production Methods: Industrial production of this compound often involves similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Acetophenone oxime undergoes various chemical reactions, including:

Beckmann Rearrangement: This reaction converts this compound to acetanilide or N-methyl benzamide (NMB) using acid catalysts such as sulfuric acid or zeolites.

Oxidation and Reduction: this compound can be oxidized to nitro compounds or reduced to amines under specific conditions.

Substitution Reactions: The oxime group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Acid Catalysts: Sulfuric acid, hydrochloric acid, and zeolites are commonly used in the Beckmann rearrangement.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products:

Acetanilide: Formed from the Beckmann rearrangement of this compound.

N-Methyl Benzamide: Another product of the Beckmann rearrangement.

Amines and Nitro Compounds: Formed from reduction and oxidation reactions, respectively.

Scientific Research Applications

Synthesis of Bioactive Compounds

Acetophenone oxime serves as a precursor in the synthesis of various bioactive molecules. Its derivatives have been synthesized and evaluated for multiple biological activities, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

A study synthesized several acetophenone oximes and their terphthaloyl esters, which were tested for antifungal activity against Aspergillus niger. The results indicated that many derivatives exhibited high inhibitory levels, with some achieving up to 100% inhibition at a concentration of 30 ppm. For instance, the 4-hydroxythis compound demonstrated complete inhibition, surpassing the efficacy of commercial antifungal agents like clorotimazole and daktarin .

| Oxime Derivative | Inhibitory Level (%) |

|---|---|

| 1 | 100 |

| 2 | 64 |

| 3 | 100 |

| 4 | 69 |

| 5 | 72 |

Functionalization of C–H Bonds

This compound has been utilized in the functionalization of C–H bonds, leading to the synthesis of complex structures such as benzothienothiazole derivatives. This reaction showcases the compound's utility in creating heterocyclic compounds that may possess biological activity .

Metabolism Studies

Research has shown significant species variations in the metabolism of this compound across different animal models, including rats and rabbits. The metabolism primarily involves the reduction of this compound to hydroxylamine, which can further transform into amines in certain species. Understanding these metabolic pathways is crucial for evaluating the safety and efficacy of this compound in pharmacological applications .

Beckmann Rearrangement

The Beckmann rearrangement of this compound is a critical reaction for producing N-phenylacetamide (acetanilide), a compound with analgesic properties. Studies indicate that this rearrangement can be catalyzed effectively using trifluoroacetic acid, yielding high selectivity and conversion rates . This reaction highlights this compound's importance in synthesizing pharmaceuticals.

Antitumor Activity

Recent investigations into oxime derivatives have revealed promising antitumor activities against various cancer cell lines. For example, certain this compound derivatives have shown significant cytotoxic effects on breast cancer cells (MCF-7), indicating their potential as therapeutic agents .

Case Study 1: Antifungal Efficacy

A detailed study synthesized five acetophenone oximes and evaluated their antifungal properties against Aspergillus niger. The results demonstrated that three derivatives achieved complete inhibition, highlighting their potential as effective antifungal agents.

Case Study 2: Antitumor Properties

In another study focusing on the antitumor activity of this compound derivatives, specific compounds exhibited high cytotoxicity against MDA-MB-231 breast cancer cells. This suggests that modifications to the acetophenone structure can enhance biological activity.

Mechanism of Action

The mechanism of action of acetophenone oxime involves its conversion to other compounds through various chemical reactions. For example, in the Beckmann rearrangement, the oxime oxygen is converted to a good leaving group, followed by an alkyl shift that breaks the weak N-O bond . This results in the formation of a nitrilium ion, which is then attacked by water to form an amide .

Comparison with Similar Compounds

Chemical Reactivity in Catalytic Reactions

Acetophenone oxime ethers are widely used in transition-metal-catalyzed C–H activation/annulation reactions. Key comparisons include:

- Steric Effects: Ortho-substituted this compound ethers (e.g., 2-nitrobenzaldehyde oxime) show reduced yields (15–23%) due to steric hindrance, whereas para-substituted analogs (e.g., 4-methyl or 4-fluoro) achieve moderate to good yields (40–71%) .

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) lower reactivity in oxidative annulation, while electron-donating groups (e.g., OCH₃) enhance it .

Physicochemical Properties

This compound displays unique chromatographic behavior compared to other oximes:

- Anomalous Behavior: The strong solvent-concentration dependence of this compound’s Arel value distinguishes it from aldoximes and other ketoximes, likely due to its planar geometry and hydrogen-bonding capacity .

Biological Activity

Acetophenone oxime (APO) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of the oxime functional group attached to an acetophenone backbone. This structural feature contributes to its reactivity and biological activity.

1. Anticancer Activity

Research has highlighted the potential of this compound derivatives as anticancer agents. A study indicated that certain oxime compounds exhibit significant cytotoxic effects against various cancer cell lines, including colon cancer cells (HT29) and liver cancer cells (HepG2). The mechanism involves the induction of apoptosis through the intrinsic pathway, marked by increased reactive oxygen species (ROS) production and activation of caspases .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT29 | 11.9 | Apoptosis via ROS |

| HepG2 | 15.3 | Apoptosis via caspase-3 | |

| A549 | 20.5 | Cell cycle arrest |

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory properties. It acts as an inhibitor of various inflammatory pathways, potentially through the modulation of nitric oxide (NO) production and inhibition of pro-inflammatory cytokines . This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial effects of this compound have also been documented. Studies show that it exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition: this compound derivatives have been shown to inhibit various kinases involved in cancer progression, including those associated with the PI3K/AKT pathway .

- Reactive Oxygen Species Generation: The induction of oxidative stress through ROS production is a critical mechanism in its anticancer activity .

- Nitric Oxide Modulation: The ability to generate NO contributes to its anti-inflammatory effects, influencing vascular responses and immune function .

Case Study 1: Anticancer Efficacy

In a controlled study involving HT29 colon cancer cells, this compound was administered at varying concentrations. The results demonstrated a dose-dependent increase in apoptosis markers, with an IC50 value established at 11.9 µM, indicating significant selectivity towards cancerous cells compared to normal cells .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving this compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 after four weeks of treatment, supporting its therapeutic potential in managing inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for acetophenone oxime, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized by refluxing acetophenone derivatives with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide. Key parameters include molar ratios (e.g., 1:1.2 ketone-to-hydroxylamine), solvent selection (ethanol/water mixtures), and temperature control (60–80°C). Post-reaction purification involves recrystallization from ethanol or ethyl acetate. Yields typically range from 60–85%, with purity confirmed via melting point analysis and TLC (Rf ~0.20 in hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- ¹H NMR : Look for the oxime proton (NH) at δ ~9.8 ppm (broad singlet) and the methyl group adjacent to the C=N at δ ~2.3 ppm. Aromatic protons appear between δ 7.0–7.6 ppm. E/Z isomer ratios can be determined by integrating split peaks for the methyl group .

- IR : Absence of the carbonyl stretch (~1680 cm⁻¹ for acetophenone) and presence of O-H (~3230 cm⁻¹) and C=N (~1590 cm⁻¹) stretches confirm oxime formation .

- MS : The molecular ion peak at m/z 135 [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂OH) validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is toxic (R25: toxic if swallowed) and irritant (R41: risk of serious eye damage). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at –20°C in airtight containers away from moisture. Spills should be neutralized with dilute acetic acid and disposed of as hazardous waste .

Advanced Research Questions

Q. How do E/Z isomer ratios in this compound derivatives influence their reactivity, and what computational tools predict isomer stability?

E-isomers are often thermodynamically favored due to reduced steric hindrance. For example, this compound (1) forms an 8:1 E/Z ratio, as shown by ¹H NMR. MM2 molecular mechanics calculations predict lower total energy for E-isomers (~3 kcal/mol difference). Solvent polarity and reaction temperature during synthesis can shift the ratio; polar solvents stabilize the Z-isomer via hydrogen bonding .

Q. What catalytic systems are effective for functionalizing this compound in cyclization or cross-coupling reactions?

Palladium-based catalysts (e.g., Pd₂(dba)₃/Xantphos) enable cyclization of acetophenone O-(2-iodobenzyl)oxime to benzooxazepines (55% yield with Cs₂CO₃ as base). Copper catalysts (CuI/1,10-phenanthroline) facilitate Ullmann-type couplings for pyridine synthesis. Optimize ligand choice and solvent (dioxane or DMF) to suppress side reactions like hydrolysis .

Q. How can substituents on the acetophenone ring modulate biological activity in oxime esters?

Electron-withdrawing groups (e.g., –NO₂ at the para position) enhance antifungal activity by increasing electrophilicity at the C=N bond. QSAR studies show a correlation between Hammett σ values and IC₅₀ against Candida albicans. Terphthaloyl esters of 4-nitrothis compound exhibit 3× higher activity than unsubstituted analogs .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

Discrepancies in yields or isomer ratios often arise from variations in base strength (e.g., KOH vs. Cs₂CO₃) or moisture content. Systematic reproducibility studies should include:

- Strict control of reaction atmosphere (N₂/Ar).

- Pre-drying solvents (molecular sieves).

- Validating catalyst purity via ICP-MS .

Q. Methodological Guidance

Q. Designing experiments to study this compound’s role in photoactive materials: What parameters should be prioritized?

Focus on UV-Vis absorption spectra (λmax ~270 nm for this compound) and quantum yield measurements under controlled light sources (e.g., 254 nm UV). Monitor photodegradation byproducts via HPLC-MS and correlate with substituent effects (e.g., –CF₃ groups increase photostability) .

Q. How to analyze conflicting NMR data for this compound complexes with transition metals?

Paramagnetic broadening in Cu(II) or Fe(III) complexes can obscure signals. Use deuterated DMSO-d₆ to enhance solubility, and acquire 2D NMR (COSY, HSQC) to assign peaks. Compare with DFT-calculated chemical shifts for proposed structures .

Properties

IUPAC Name |

(NE)-N-(1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRZXQVBKRYKN-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060627, DTXSID701299588 | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10341-75-0, 613-91-2 | |

| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10341-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOPHENONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4KMW6X8MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.